molecular formula C11H8N4O B2690279 (2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide CAS No. 25621-87-8

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide

Cat. No.: B2690279
CAS No.: 25621-87-8
M. Wt: 212.212
InChI Key: YBZONEVKMXQFPP-UHFFFAOYSA-N
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Description

The compound is a derivative of isoindoline, which is a polycyclic compound that includes an indole ring . The presence of the cyanoacetamide group suggests it may have potential biological activity, but specific details aren’t available .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amino group and cyanoacetamide group could potentially participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the cyanoacetamide group could influence its polarity and solubility .

Scientific Research Applications

Synthesis of Heterocycles

Cyanoacetamide derivatives are foundational in synthesizing various heterocyclic compounds, highlighting their versatility in chemical reactions. These derivatives facilitate the creation of pyridone, pyrazole, chromene, hydrazone, thiazole, and thiophene derivatives through reactions with different reagents. These heterocycles have been explored for their antimicrobial properties, demonstrating promising results against bacterial and fungal strains (Darwish et al., 2014), (Darwish et al., 2014).

Antitumor Activities

The synthesis of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide has been explored for antitumor evaluation. These compounds, incorporating thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, showed high inhibitory effects in vitro for their antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).

Structural and Conformational Studies

Cyanoacetamide derivatives have also been pivotal in studying structural and conformational behaviors, particularly in solvent-dependent isomerism. Research on 3-hydroxy-2-cyanoalk-2-enamides and similar compounds demonstrated solvent-dependent (Z)/(E)-isomerism, providing insights into the dynamic conformational changes and the kinetics of isomerization controlled by the N-substituent. These studies are crucial for understanding the chemical behavior of cyanoacetamide derivatives in various environments (Papageorgiou et al., 1998).

Novel Reaction Pathways

Research into cyanoacetamide derivatives has uncovered novel reaction pathways leading to the formation of unique chemical structures. For instance, the reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide resulted in the formation of amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, unveiling a new class of isoindolinones. Such discoveries expand the possibilities for synthesizing new compounds with potential biological activities (Opatz & Ferenc, 2004).

Properties

IUPAC Name

(2E)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c12-5-8(11(14)16)9-6-3-1-2-4-7(6)10(13)15-9/h1-4H,(H2,13,15)(H2,14,16)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZONEVKMXQFPP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C(/C#N)\C(=O)N)/N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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